4-[[3-(Cyclohexylsulfamoyl)benzoyl]amino]benzoic acid
Description
4-[[3-(Cyclohexylsulfamoyl)benzoyl]amino]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a cyclohexylsulfamoyl group attached to a benzoyl group, which is further connected to an amino group and a benzoic acid moiety
Properties
IUPAC Name |
4-[[3-(cyclohexylsulfamoyl)benzoyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c23-19(21-16-11-9-14(10-12-16)20(24)25)15-5-4-8-18(13-15)28(26,27)22-17-6-2-1-3-7-17/h4-5,8-13,17,22H,1-3,6-7H2,(H,21,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQXIUJHORYDOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-(Cyclohexylsulfamoyl)benzoyl]amino]benzoic acid typically involves multiple steps. One common method starts with the preparation of the intermediate 3-(Cyclohexylsulfamoyl)benzoic acid, which is then coupled with 4-aminobenzoic acid under specific reaction conditions. The reaction often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are critical to achieving high-quality product.
Chemical Reactions Analysis
Types of Reactions
4-[[3-(Cyclohexylsulfamoyl)benzoyl]amino]benzoic acid can undergo various chemical reactions, including:
Reduction: Reduction of the sulfonamide group can be achieved using catalytic hydrogenation or reducing metals in acid.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Hydrogen gas (H2) with a catalyst or metals like zinc in acid.
Substitution: Bromine (Br2) with iron(III) bromide (FeBr3) as a catalyst.
Major Products
Oxidation: Benzoic acids.
Reduction: Amino and alkyl derivatives.
Substitution: Halogenated benzoic acids.
Scientific Research Applications
4-[[3-(Cyclohexylsulfamoyl)benzoyl]amino]benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 4-[[3-(Cyclohexylsulfamoyl)benzoyl]amino]benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes and inhibit their activity. This interaction can disrupt metabolic pathways and lead to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-[(Methylsulfonyl)amino]benzoic acid: Similar structure but with a methylsulfonyl group instead of a cyclohexylsulfamoyl group.
Benzoic acid: Lacks the sulfonamide and benzoyl groups, making it less complex.
4-(6-{[(4-Methylcyclohexyl)amino]methyl}-1,4-benzodioxan-5-yl)benzoic acid: Contains a benzodioxan ring, adding to its structural complexity.
Uniqueness
4-[[3-(Cyclohexylsulfamoyl)benzoyl]amino]benzoic acid is unique due to the presence of the cyclohexylsulfamoyl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
